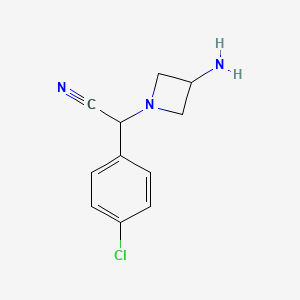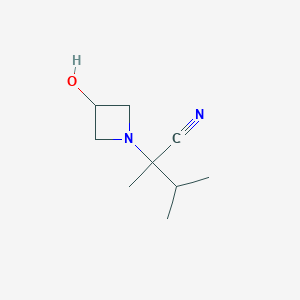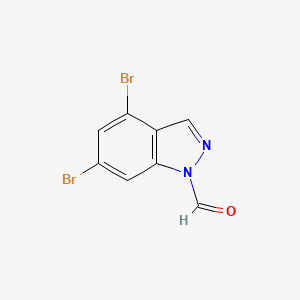
4,6-Dibromo-1H-indazole-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-indazolecarboxaldehyde is a chemical compound with the molecular formula C₈H₄Br₂N₂O. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring. The presence of bromine atoms at positions 4 and 6, along with a formyl group at position 1, makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-indazolecarboxaldehyde typically involves the bromination of indazole derivatives. One common method is the bromination of 1H-indazole-3-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for 4,6-Dibromo-indazolecarboxaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4,6-Dibromo-indazolecarboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 4,6-disubstituted indazole derivatives.
Oxidation: Conversion to 4,6-dibromo-indazolecarboxylic acid.
Reduction: Formation of 4,6-dibromo-indazolecarbinol.
科学的研究の応用
4,6-Dibromo-indazolecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4,6-Dibromo-indazolecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and formyl group play crucial roles in its reactivity and binding affinity, influencing its overall biological activity.
類似化合物との比較
Similar Compounds
4-Bromo-indazolecarboxaldehyde: Lacks the second bromine atom at position 6, which may affect its reactivity and biological activity.
6-Bromo-indazolecarboxaldehyde: Lacks the bromine atom at position 4, leading to different chemical properties.
Indazolecarboxaldehyde: Lacks both bromine atoms, resulting in significantly different reactivity and applications.
Uniqueness
4,6-Dibromo-indazolecarboxaldehyde is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C8H4Br2N2O |
|---|---|
分子量 |
303.94 g/mol |
IUPAC名 |
4,6-dibromoindazole-1-carbaldehyde |
InChI |
InChI=1S/C8H4Br2N2O/c9-5-1-7(10)6-3-11-12(4-13)8(6)2-5/h1-4H |
InChIキー |
KSUFXIGWPHSLRE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1N(N=C2)C=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


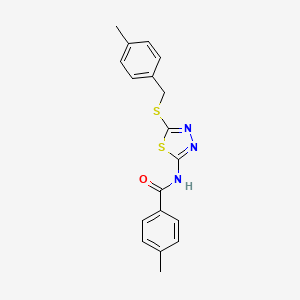
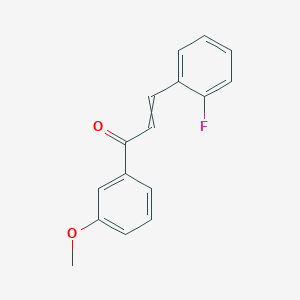
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
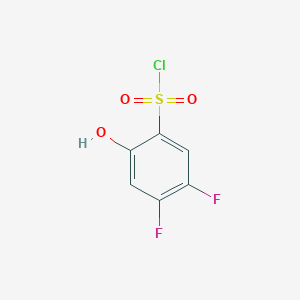
![(2E)-3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]acrylic acid](/img/structure/B14866857.png)
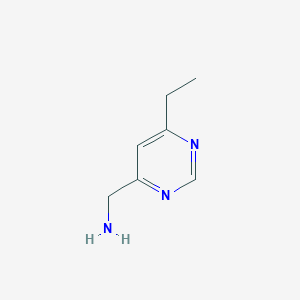
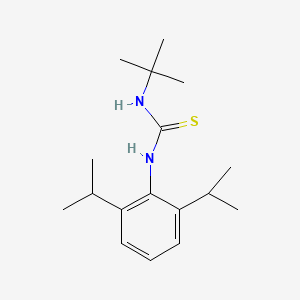
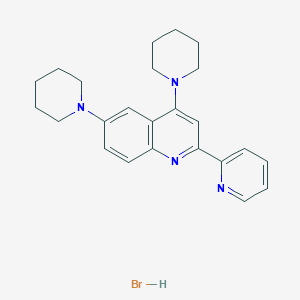

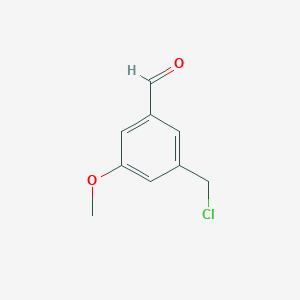
![3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14866891.png)
